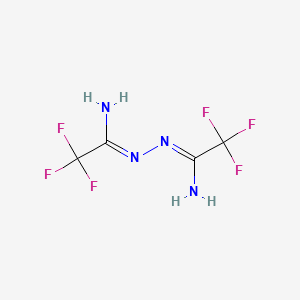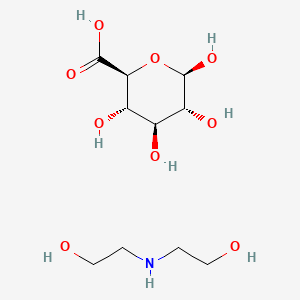
2-(3-Chloro-2,4,6-trinitrophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2,4,6-trinitrophenoxy)phenol: is a chemical compound with the molecular formula C12H6ClN3O8 and a molecular weight of 355.644 g/mol It is characterized by the presence of a phenol group substituted with a 3-chloro-2,4,6-trinitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,4,6-trinitrophenoxy)phenol typically involves the nitration of chlorophenol followed by the introduction of the phenoxy group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. The chlorination step may involve the use of chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2,4,6-trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The chlorine atom and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-2,4,6-trinitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2,4,6-trinitrophenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The nitro groups and phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(3-Chloro-2,4,6-trinitrophenoxy)phenol can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Similar in having nitro groups but lacks the phenoxy substitution.
3-Chloro-2,4,6-trinitrophenol: Similar in structure but without the phenoxy group.
2,4-Dinitrophenol: Contains fewer nitro groups and lacks the chlorine and phenoxy substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
94200-69-8 |
|---|---|
Molecular Formula |
C12H6ClN3O8 |
Molecular Weight |
355.64 g/mol |
IUPAC Name |
2-(3-chloro-2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H6ClN3O8/c13-10-6(14(18)19)5-7(15(20)21)12(11(10)16(22)23)24-9-4-2-1-3-8(9)17/h1-5,17H |
InChI Key |
HUVGOOBXOSSKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



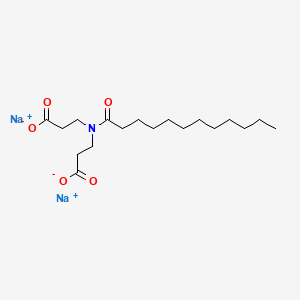
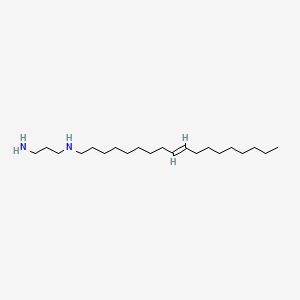

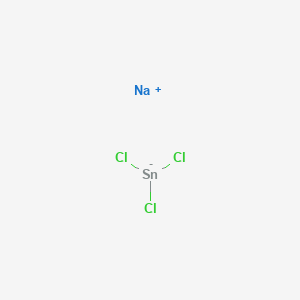
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
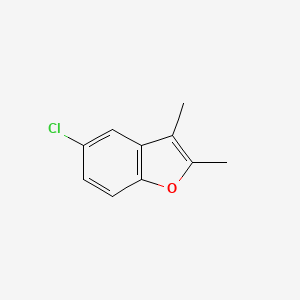
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
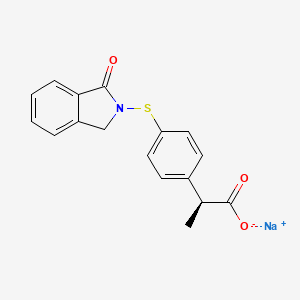

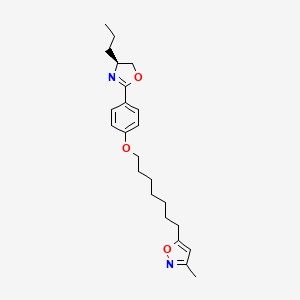
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
